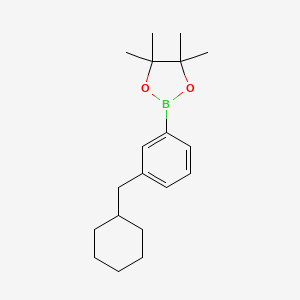

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester

Description

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a cyclohexylmethyl substituent on the phenyl ring and a pinacol (1,2-O₂C₂Me₄) protecting group. Boronic esters are widely used in Suzuki-Miyaura cross-coupling reactions, where they act as stable intermediates for forming carbon-carbon bonds . This compound is utilized in organic synthesis, polymer chemistry, and drug delivery systems, particularly in stimuli-responsive materials where boronic esters serve as reactive handles for oxidation or hydrolysis .

Properties

IUPAC Name |

2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29BO2/c1-18(2)19(3,4)22-20(21-18)17-12-8-11-16(14-17)13-15-9-6-5-7-10-15/h8,11-12,14-15H,5-7,9-10,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYFCYWROJPQGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201149396 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096333-64-9 | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096333-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[3-(cyclohexylmethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201149396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester typically involves the reaction of 3-(Cyclohexylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form the corresponding boronic acid.

Reduction: It can be reduced to yield the corresponding borane.

Substitution: It participates in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Industry: It is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester exerts its effects is primarily through its ability to form stable complexes with various substrates. In Suzuki–Miyaura coupling reactions, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility in Organic Solvents

Boronic esters generally exhibit higher solubility in organic solvents than their parent boronic acids due to reduced polarity. For example:

| Compound | Solubility in Chloroform | Solubility in Acetone | Solubility in Methylcyclohexane |

|---|---|---|---|

| Phenylboronic acid | Moderate | High | Very low |

| Phenylboronic acid pinacol ester | High | High | Moderate |

| Phenylboronic acid azaester | High | Moderate | Low |

| 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester (inferred) | Moderate-High | Moderate | Low |

- Key Findings: Pinacol esters (e.g., phenylboronic acid pinacol ester) show superior solubility in polar solvents (e.g., chloroform, acetone) compared to boronic acids . The cyclohexylmethyl group in this compound likely reduces solubility in nonpolar hydrocarbons (e.g., methylcyclohexane) due to steric hindrance and increased molecular weight . Azaesters exhibit solvent-dependent solubility, with marked differences between polar and nonpolar media, unlike pinacol esters, which maintain consistent solubility across solvents .

Reactivity and Stability

- Hydrolysis Resistance : Pinacol esters are more hydrolytically stable than boronic acids, making them preferable for aqueous reactions. However, the cyclohexylmethyl group may further stabilize the ester against hydrolysis by steric shielding .

- Suzuki Coupling Efficiency : Electron-donating groups (e.g., cyclohexylmethyl) can slow transmetallation in cross-coupling reactions compared to electron-withdrawing substituents (e.g., trifluoromethyl) .

- ROS-Responsiveness : Like other pinacol esters, this compound may undergo oxidation by reactive oxygen species (ROS) to release boronic acids, a property exploited in drug delivery systems .

Data Tables

Table 1: Key Physicochemical Properties

| Property | This compound | Phenylboronic Acid Pinacol Ester | 3-Aminophenylboronic Acid Pinacol Ester |

|---|---|---|---|

| Molecular Weight | ~316 g/mol (estimated) | 246.1 g/mol | 233.1 g/mol |

| LogP (Hydrophobicity) | High (cyclohexylmethyl group) | Moderate | Low (polar amino group) |

| Stability in Aqueous Media | High | High | Moderate |

| Suzuki Coupling Activity | Moderate (steric hindrance) | High | High |

Research Findings and Trends

Solubility-Structure Relationship : Bulky alkyl groups (e.g., cyclohexylmethyl) reduce solubility in hydrocarbons but improve compatibility with hydrophobic polymers .

ROS Sensitivity : Pinacol esters with electron-rich aryl groups exhibit faster oxidation kinetics, a trait modifiable via substituent choice .

Synthetic Optimization : Suzuki reactions with sterically hindered boronic esters require palladium catalysts with bulky ligands (e.g., SPhos) to enhance efficiency .

Biological Activity

3-(Cyclohexylmethyl)phenylboronic acid pinacol ester, a boronic acid derivative, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C19H29BO2

- Molecular Weight : 300.24 g/mol

- CAS Number : 2096333-64-9

The biological activity of boronic acids, including this compound, often involves their ability to bind covalently to serine residues in enzymes, particularly serine proteases. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects against various diseases, including cancer and viral infections .

Biological Activities

Research indicates that boronic acids can exhibit a range of biological activities:

- Anticancer Properties : Boronic acids have been studied for their ability to inhibit proteasomes, which are critical for protein degradation in cancer cells. Bortezomib, the first FDA-approved boron-containing drug, exemplifies the therapeutic potential of this class of compounds .

- Antimicrobial Effects : Some studies suggest that boronic acids can possess antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Antiviral Activity : The ability of boronic acids to inhibit viral proteases has been explored as a strategy to combat viral infections, including Hepatitis C virus (HCV) and others .

Research Findings

A study highlighted the synthesis and evaluation of various boronic acid derivatives, including this compound. The compound was tested for its inhibitory effects on specific serine proteases and demonstrated significant activity against chymotrypsin and thrombin, indicating its potential as a therapeutic agent .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of proteasome activity | |

| Antimicrobial | Disruption of bacterial cell wall synthesis | |

| Antiviral | Inhibition of viral proteases |

Case Studies

- Anticancer Study : A series of experiments were conducted using this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those observed with established proteasome inhibitors like Bortezomib .

- Antimicrobial Evaluation : In vitro studies assessed the antimicrobial efficacy of the compound against several bacterial strains. The results showed that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential utility in developing new antimicrobial agents.

Q & A

Basic: What solvents are optimal for dissolving 3-(Cyclohexylmethyl)phenylboronic acid pinacol ester in experimental settings?

Answer:

Pinacol esters of boronic acids, including derivatives like this compound, exhibit superior solubility in polar organic solvents compared to their parent acids. Experimental data show high solubility in chloroform, acetone, and 3-pentanone, with lower solubility in hydrocarbons like methylcyclohexane . For example, pinacol esters achieve full miscibility in chloroform even at low temperatures (~20°C), making it ideal for Suzuki-Miyaura cross-coupling reactions . Methodological recommendation: Pre-screen solvents using dynamic heating methods (e.g., synthetic solubility determination) to monitor turbidity loss as equilibrium is reached .

Basic: What are common synthetic routes for this compound?

Answer:

Synthesis typically involves Suzuki coupling or esterification of boronic acids. For example:

Esterification: React phenylboronic acid with pinacol in anhydrous conditions using Dean-Stark traps to remove water, ensuring high yields .

Functionalization: Introduce cyclohexylmethyl groups via alkylation of pre-formed pinacol esters using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres .

Key step: Purify intermediates via column chromatography or crystallization from ethanol to remove anhydride byproducts .

Advanced: How do thermodynamic models account for solubility discrepancies in pinacol esters due to anhydride formation?

Answer:

Boronic acids exist in equilibrium with anhydrides, complicating solubility measurements. For pinacol esters, the Wilson and Redlich-Kister equations better predict solubility in polar solvents due to their ability to model non-ideal interactions . Experimental design:

- Use NMR (¹¹B) to confirm ester purity and monitor anhydride contamination .

- Apply polynomial regression for systems with competing equilibria (e.g., acid-anhydride) to refine solubility parameters .

Data contradiction note: Reported solubility in ethers may vary due to residual water content, which shifts the equilibrium toward anhydride formation .

Advanced: How can phenylboronic acid pinacol esters be utilized in ROS-responsive drug delivery systems?

Answer:

The boronic ester bond undergoes oxidation by reactive oxygen species (ROS), enabling controlled release. Methodology:

- Nanoparticle design: Incorporate pinacol esters into micelle cores (e.g., PEG-polycaprolactone copolymers) that degrade upon H₂O₂ exposure, releasing encapsulated drugs like rifampin .

- Validation: Use fluorescence assays (e.g., fluorescein-thiourea derivatives) to track ROS-triggered ester cleavage kinetics . Optimization tip: Adjust ester hydrophobicity to tune degradation rates; chloroform-soluble esters exhibit faster release in polar matrices .

Advanced: What strategies mitigate boronic acid-anhydride equilibria during synthesis?

Answer:

Anhydride formation during ester synthesis reduces yield and complicates purification. Mitigation approaches:

Protection-deprotection: Use pinacol as a stabilizing ligand during esterification to suppress dehydration .

Oxidative cleavage: Post-synthesis, treat crude products with NaIO₄ in THF/H₂O to hydrolyze residual anhydrides .

Solvent control: Conduct reactions in dry, aprotic solvents (e.g., THF) with molecular sieves to minimize water-induced equilibria .

Advanced: What photophysical properties make arylboronic esters unique in material science?

Answer:

Simple arylboronic esters exhibit room-temperature phosphorescence (RTP) without heavy atoms due to T₁-state molecular distortion at the B-C bond . Research applications:

- Sensor design: Leverage RTP for oxygen sensing in hydrogels; pinacol esters show millisecond-level lifetime shifts under varying O₂ concentrations.

- Characterization: Use time-resolved spectroscopy to quantify RTP lifetimes and correlate with solid-state packing modes (e.g., π-stacking vs. halogen bonding) .

Basic: What analytical techniques confirm the structural integrity of synthesized pinacol esters?

Answer:

- ¹H/¹¹B NMR: Identify characteristic peaks (e.g., pinacol methyl groups at δ 1.2–1.3 ppm; boron-ester signals at δ 30–35 ppm) .

- FTIR: Confirm ester formation via C-O-B stretches (~1,650 cm⁻¹) and absence of boronic acid B-OH peaks (~3,200 cm⁻¹) .

- HPLC: Monitor purity using C18 columns with acetonitrile/water gradients to separate esters from anhydrides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.